molecular formula C16H13FN2O B5866985 N-(2-fluorophenyl)-2-(1H-indol-1-yl)acetamide

N-(2-fluorophenyl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B5866985
M. Wt: 268.28 g/mol
InChI Key: DCYWTGOZQPBWSI-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-(1H-indol-1-yl)acetamide is a fluorinated indole-acetamide derivative characterized by a 2-fluorophenyl group linked via an acetamide bridge to the 1-position of the indole scaffold. Indole-acetamide derivatives are pivotal in drug discovery due to their bioactivity, including anticancer, anti-inflammatory, and enzyme-inhibitory properties . The 2-fluorophenyl substituent enhances metabolic stability and binding affinity in medicinal compounds, as fluorine’s electronegativity modulates electronic and steric interactions with biological targets .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c17-13-6-2-3-7-14(13)18-16(20)11-19-10-9-12-5-1-4-8-15(12)19/h1-10H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYWTGOZQPBWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(2-fluorophenyl)-2-(1H-indol-1-yl)acetamide, highlighting structural variations, synthetic routes, and bioactivities:

Compound Name Structural Features Synthetic Method Bioactivity Reference
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide 2-Fluorobiphenyl group; indole-3-yl ethylamide linkage Amide coupling between flurbiprofen and tryptamine Anticancer (cytotoxic activity against tumor cell lines)
2-(1H-Indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Trifluoromethylphenyl group; indole-1-yl acetamide Not explicitly detailed (commercially available) Likely enzyme inhibition (analogous to sulfonamide inhibitors)
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide Bis-CF3 phenylsulfonyl; 4-chlorobenzoyl and methoxy-indole substituents Sulfonamide coupling using EDC/DMAP pLDH assay (antimalarial activity)
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Chiral phenylethyl group; indole-3-yl acetamide Chiral resolution of racemic mixtures Intermediate for nitrogen heterocycles and alkaloids
N-{2-[(2-fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}acetamide 2-Fluorophenyl-methyl isoindole dione core Multi-step synthesis involving fluorophenylmethylation Unknown (structural focus)

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: The 2-fluorophenyl group in this compound analogs enhances metabolic stability compared to non-fluorinated counterparts (e.g., (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide) . Trifluoromethyl and sulfonyl groups (e.g., in compound 41 ) improve target selectivity, particularly in enzyme inhibition, but may reduce solubility.

Synthetic Accessibility: Amide coupling (e.g., via EDC/DMAP or TFAA-mediated reactions) is a common strategy for indole-acetamide synthesis . Chiral analogs require resolution techniques, as seen in (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide, which employs non-racemic synthesis for enantiopure intermediates .

Biological Performance: Cytotoxic Activity: Indole-3-yl derivatives (e.g., N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide) show moderate to potent cytotoxicity against cancer cells (IC50: 10–50 μM) .

Critical Discussion of Structural and Functional Divergence

  • Indole Positional Isomerism : Shifting the indole’s substituent from the 1-position (target compound) to the 3-position (e.g., N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide ) alters π-π stacking interactions with biological targets, impacting potency .
  • Fluorine’s Role : The 2-fluorophenyl group in the target compound likely improves blood-brain barrier penetration compared to 4-fluorophenyl analogs (e.g., 37 ), as ortho-substitution reduces steric hindrance in hydrophobic pockets.
  • Chirality : Racemic mixtures (e.g., in (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide ) show reduced efficacy compared to enantiopure forms, underscoring the need for asymmetric synthesis in optimizing activity .

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